2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an ethyl group, a phenyl group, and a nitrophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and suitable alkylating or arylating agents.
Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-nitrophenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, iron powder in acidic medium, or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for further investigation as a therapeutic agent.
Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate
- Ethyl 4-(4-chlorophenyl)-2-[(5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Uniqueness
Compared to similar compounds, 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide stands out due to the presence of the nitrophenylacetamide moiety, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-2-17-12-18-20(32-17)24-22(25(21(18)28)15-6-4-3-5-7-15)31-13-19(27)23-14-8-10-16(11-9-14)26(29)30/h3-12H,2,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEVOWPHVFRDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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